molecular formula C10H13Cl2N B2735719 (s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1360440-58-9

(s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B2735719
CAS No.: 1360440-58-9
M. Wt: 218.12
InChI Key: SIAWSYYGMXRWLS-PPHPATTJSA-N
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Description

(s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chlorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and purification to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

(s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Chlorophenyl)pyrrolidine hydrochloride
  • 2-(3-Chlorophenyl)pyrrolidine
  • 3-(3-Chlorophenyl)pyrrolidine hydrochloride

Uniqueness

(s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemical configuration may result in different pharmacological properties compared to its enantiomers or other similar compounds.

Properties

IUPAC Name

(2S)-2-(3-chlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWSYYGMXRWLS-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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